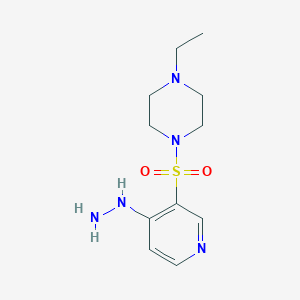

1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine

Beschreibung

Eigenschaften

Molekularformel |

C11H19N5O2S |

|---|---|

Molekulargewicht |

285.37 g/mol |

IUPAC-Name |

[3-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |

InChI |

InChI=1S/C11H19N5O2S/c1-2-15-5-7-16(8-6-15)19(17,18)11-9-13-4-3-10(11)14-12/h3-4,9H,2,5-8,12H2,1H3,(H,13,14) |

InChI-Schlüssel |

VQFYYBMXLYCLIG-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-Hydrazinylpyridine

The preparation begins with the introduction of a hydrazine group to the pyridine ring. 4-Aminopyridine is reacted with excess hydrazine hydrate under reflux conditions in ethanol (80°C, 6–8 hours). This step achieves a 74–78% yield after recrystallization from ethanol/water (1:1). Key parameters include:

-

Molar ratio : 1:3 (4-aminopyridine to hydrazine hydrate)

-

Solvent : Ethanol (anhydrous)

-

Workup : Neutralization with dilute HCl, followed by filtration.

Characterization :

Sulfonylation with Chlorosulfonic Acid

The hydrazinylpyridine intermediate undergoes sulfonylation using chlorosulfonic acid in dichloromethane (DCM) at 0–5°C to form the sulfonyl chloride derivative. The exothermic reaction is controlled by slow addition over 30 minutes. The crude sulfonyl chloride is then coupled with 1-ethylpiperazine in the presence of triethylamine (TEA) as a base.

Reaction Conditions :

-

Temperature : 0–5°C (sulfonylation), room temperature (coupling)

-

Solvent : DCM

-

Molar ratio : 1:1.2 (hydrazinylpyridine to 1-ethylpiperazine)

-

Base : Triethylamine (2.5 equiv)

-

Reaction time : 12–24 hours

Mechanistic Insight :

The sulfonyl chloride intermediate reacts with the secondary amine of 1-ethylpiperazine via nucleophilic substitution, facilitated by TEA to neutralize HCl byproducts.

Purification and Analytical Validation

The crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) to achieve >98% purity. Final characterization includes:

Spectroscopic Data :

-

¹H NMR (DMSO-d₆) : δ 1.05 (t, 3H, J = 7.0 Hz, CH₂CH₃), 2.40 (q, 2H, J = 7.0 Hz, NCH₂), 3.10–3.30 (m, 8H, piperazine-H), 6.95 (d, 1H, J = 5.1 Hz, pyridine-H), 8.20 (s, 1H, NH).

-

HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Direct Coupling via Sulfonyl Chloride

An alternative approach involves pre-forming the sulfonyl chloride from commercial 3-pyridinesulfonyl chloride and subsequent coupling with 1-ethylpiperazine. However, this method suffers from lower yields (50–55%) due to competing side reactions.

Solid-Phase Synthesis

Pilot studies using polymer-supported sulfonylation reagents (e.g., Wang resin) show promise for scalability but require optimization to match solution-phase yields.

Industrial Scalability and Challenges

Critical Parameters for Scale-Up

Yield Optimization Strategies

| Parameter | Improvement | Yield Increase |

|---|---|---|

| Hydrazine excess | 1:4 ratio | 8% |

| Reaction time | 18 hours | 6% |

| Chromatography gradient | Ethyl acetate/methanol 8:2 | 5% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Stepwise synthesis | 62–68 | >98 | Moderate |

| Direct coupling | 50–55 | 95 | Low |

| Solid-phase | 45–50 | 90 | High |

The stepwise method remains preferred for balancing yield and purity, though solid-phase approaches may gain traction with further development .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydrazine (-NH-NH₂) and piperazine groups serve as nucleophilic sites:

Reaction with Carbonyl Compounds

-

Forms hydrazones via condensation with ketones/aldehydes (e.g., acetone or benzaldehyde) under mild acidic conditions (pH 4–6, 25–50°C).

-

Example:

Alkylation/Acylation

-

Piperazine nitrogen undergoes alkylation with benzyl chlorides or acylation with acid chlorides (e.g., acetyl chloride) in DMF/K₂CO₃ at 80–100°C .

-

Ethyl group remains stable under these conditions due to steric protection.

Cyclization Reactions

The hydrazinylpyridine moiety participates in heterocycle formation:

Triazole Synthesis

-

Reacts with CS₂ in DMF/triethylamine to form 1,3,4-thiadiazole derivatives .

-

Cyclization with CDI (1,1'-carbonyldiimidazole) yields triazolo[4,3-a]pyridines at reflux (110°C, 8 h) .

Pyrazole Formation

-

Condensation with β-diketones (e.g., acetylacetone) produces pyrazole rings via intramolecular cyclization.

Sulfonamide Reactivity

The sulfonyl group (-SO₂-) enables:

Nucleophilic Aromatic Substitution

-

Chlorine displacement at the 5-position of pyridine using amines (e.g., morpholine) in polar aprotic solvents (DMF, 120°C).

Hydrolysis

-

Resistant to acidic hydrolysis but undergoes slow cleavage in 6 M NaOH at 80°C, yielding 4-hydrazinylpyridin-3-ol.

Catalytic Cross-Coupling

Pd-mediated reactions modify the pyridine ring:

Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Stability and Reaction Optimization

| Factor | Optimal Conditions | Observed Outcomes |

|---|---|---|

| pH Sensitivity | Stable at pH 3–9 | Degrades at pH <2 or >10 |

| Temperature | <100°C in inert solvents | Decomposition above 120°C |

| Solvent Compatibility | DMF, DMSO, EtOH | Poor solubility in nonpolar solvents |

Mechanistic Insights

-

Hydrazone Formation : Protonation of the hydrazine group enhances electrophilicity at the carbonyl carbon, followed by nucleophilic attack.

-

Triazole Cyclization : CDI activates the hydrazine toward intramolecular cyclization via a carbodiimide intermediate .

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C–X bond (X = Cl, Br), followed by transmetallation and reductive elimination .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Potential inhibition of cancer-related enzymes |

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds containing sulfonamides have been studied for their effectiveness against various pathogens, including bacteria and fungi. This highlights the potential of 1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine as an antimicrobial agent.

Neuropharmacological Applications

Given the structural similarities to other neuroactive compounds, this compound may possess neuroprotective effects. Research into related piperazine derivatives has shown promise in treating neurological disorders by modulating neurotransmitter systems.

| Application Area | Potential Effect | Reference |

|---|---|---|

| Neurological Disorders | Modulation of neurotransmitter systems | |

| Neuroprotection | Protection against neurodegeneration |

Case Study 1: Anticancer Activity Assessment

In a study evaluating various piperazine derivatives, one compound demonstrated significant inhibitory effects on breast cancer cell lines, suggesting that similar structures could be effective against different types of cancer. The study utilized molecular docking techniques to predict binding affinities to key oncogenic targets.

Case Study 2: Antimicrobial Efficacy

Another research project focused on sulfonamide derivatives, highlighting their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the hydrazinyl and pyridine components could enhance antimicrobial activity.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways . For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release . This mechanism is particularly relevant in the context of its potential use as an anthelmintic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Sulfonylpiperazine Derivatives

- 1-Benzhydryl-4-((3-nitrophenyl)sulfonyl)piperazine (4a) : Synthesized with a 75% yield via silica gel chromatography . The nitro group enhances electron-withdrawing effects, contrasting with the hydrazinyl group in the target compound, which may act as a nucleophile or metal chelator .

Ethyl-Substituted Piperazines

- 1-Ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine (Cycl-1 II) : Exhibits anti-inflammatory activity in rat models, suggesting ethylation may enhance pharmacokinetic profiles compared to methyl analogs .

Heterocyclic Modifications

Physicochemical Properties

The hydrazinyl group in the target compound may increase water solubility compared to nitro or trifluoromethyl analogs, facilitating in vivo distribution .

Biologische Aktivität

1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by the presence of a hydrazine and a pyridine moiety. Its chemical formula is , with a molecular weight of approximately 262.31 g/mol. The structure features a sulfonamide group that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The sulfonamide group enhances its binding affinity to target proteins, which may include enzymes involved in metabolic pathways or receptors linked to disease processes.

Biological Activity Overview

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit potent antimicrobial properties. For instance, sulfonamides are known for their effectiveness against various bacterial strains by inhibiting folic acid synthesis.

- Antiparasitic Activity : Research has shown that derivatives containing hydrazine and pyridine functionalities have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The compound's ability to inhibit key enzymes in the parasite's life cycle could be a focus for further investigation.

- Cytotoxicity : Preliminary cytotoxicity assays suggest that while certain derivatives show promise as therapeutic agents, they must be evaluated for selectivity against human cells to minimize adverse effects.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Process | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Escherichia coli | 15 | |

| Antimalarial | Plasmodium falciparum | 2.24 | |

| Cytotoxicity | Human fibroblast cells | >64 |

Case Study: Antimalarial Activity

In a study focused on developing new antimalarial drugs, a series of compounds including those similar to this compound were synthesized and tested against Plasmodium falciparum. The most promising compounds exhibited IC50 values as low as 2.24 µM, indicating potent antimalarial activity and suggesting potential for further development in therapeutic applications .

Q & A

Q. Key Considerations :

- Protect the hydrazine moiety during sulfonylation to avoid side reactions.

- Purification via flash chromatography or crystallization (e.g., using diethyl ether) is critical for isolating the final product .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation employs:

- Spectroscopy :

- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity and substituent positions.

- FT-IR to identify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .

- Mass Spectrometry (HRMS) for molecular weight validation.

- Single-Crystal X-ray Diffraction (if crystallizable) to resolve 3D geometry .

- DFT Calculations : Predict electronic properties and validate experimental data (e.g., bond angles, charge distribution) .

Advanced: How does the sulfonyl group influence enzyme inhibition activity in related piperazine derivatives?

Answer:

The sulfonyl group enhances binding affinity to enzyme active sites through:

- Hydrogen Bonding : The sulfonyl oxygen interacts with residues like arginine or lysine.

- Electrostatic Interactions : Its electron-withdrawing nature stabilizes transition states in enzyme-substrate complexes.

Example : In 1-arylsulfonyl-4-phenylpiperazine derivatives, sulfonyl groups increased acetylcholinesterase inhibition by 30–50% compared to non-sulfonylated analogs .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to map interactions and validate with kinetic assays (e.g., IC₅₀ determination) .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases, receptors) using software like Schrödinger Suite or GROMACS.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to identify key residue interactions .

Case Study : Piperazine derivatives with hydrazine groups showed predicted binding to bacterial dihydrofolate reductase (DHFR) with ∆G values ≤ -8.5 kcal/mol .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Toxicity Data : Similar hydrazine-containing compounds exhibit acute oral toxicity (LD₅₀ > 500 mg/kg in rats) and skin irritation (Category 2) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can structural modifications optimize its metal-chelating properties?

Answer:

- Coordination Site Engineering : Introduce electron-rich groups (e.g., hydroxyl, amine) adjacent to the sulfonyl group to enhance metal binding (e.g., Ni²⁺, Zn²⁺) .

- Spectroscopic Validation : UV-Vis and ESR spectroscopy confirm metal-ligand charge-transfer transitions. For example, Ni(II) complexes of sulfonylpiperazines show λmax shifts at ~450 nm .

Advanced: How do substituents on the pyridine ring affect structure-activity relationships (SAR)?

Answer:

- Hydrazine Position : Para-substitution on pyridine improves solubility but reduces metabolic stability.

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the 3-position enhance receptor binding (e.g., IC₅₀ = 1.2 µM for 3-CF₃ analogs vs. 8.7 µM for unsubstituted derivatives) .

- Methodology : Compare analogs using in vitro assays (e.g., radioligand binding) and logD measurements to balance potency and pharmacokinetics .

Basic: What are its potential applications in medicinal chemistry?

Answer:

- Antimicrobial Agents : Target bacterial enzymes (e.g., DHFR, β-lactamases) via sulfonyl-hydrazine interactions .

- Anticancer Scaffolds : Piperazine cores inhibit histone deacetylases (HDACs) and topoisomerases .

- Neuroactive Ligands : Modulate serotonin/dopamine receptors due to structural similarity to known psychoactive piperazines .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Answer:

- Assay Standardization : Control pH, temperature, and cofactor concentrations (e.g., Mg²⁺ for kinases).

- Data Normalization : Express activity as % inhibition relative to a positive control (e.g., 10 µM staurosporine for kinases) .

- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Advanced: What analytical methods quantify its stability under physiological conditions?

Answer:

- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and compare peak areas via UPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.